molecular formula C14H14N4O2 B13410451 5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone

5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone

Cat. No.: B13410451
M. Wt: 270.29 g/mol
InChI Key: GTCOONRFSHBPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone (common name: Edaravone; IUPAC name: 3-methyl-1-phenyl-2-pyrazolin-5-one) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . It belongs to the substituted 2-pyrazolin-5-one class and is characterized by a pyrazolone core substituted with a methyl group at position 3 and a phenyl group at position 1 (Figure 1). Edaravone is a potent free radical scavenger, clinically approved for treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke due to its neuroprotective properties . Its mechanism involves neutralizing reactive oxygen species (ROS) and repairing oxidative damage to biomolecules like DNA .

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

5-methyl-4-(3-methyl-5-oxo-3,4-dihydropyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H14N4O2/c1-8-11(13(19)16-15-8)12-9(2)17-18(14(12)20)10-6-4-3-5-7-10/h3-8,11-12H,1-2H3

InChI Key

GTCOONRFSHBPEI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)N=N1)C2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Paal–Knorr Pyrazole Synthesis

This method is widely used in academic and laboratory settings to synthesize edaravone and involves:

  • Reacting phenylhydrazine with ethyl acetoacetate (or methyl acetoacetate) in an alcohol solvent.
  • Catalysis by acid (e.g., acetic acid or tartrate).
  • Heating under nitrogen protection to 75–80 °C for about 1 hour.
  • Cooling and crystallization using solvents such as normal hexane or methyl tertiary butyl ether.
  • Filtration, washing, and drying under reduced pressure.

Reaction Scheme:

Phenylhydrazine + Methyl Acetoacetate → Edaravone (via hydrazone intermediate and cyclization)

Typical Experimental Conditions and Results:

Embodiment Solvent Catalyst Temperature (°C) Yield (%) Purity (%) (HPLC) Crystallization Solvent Drying Time (h)
1 Ethanol Acetic acid 75–80 (reflux) 94.2 99.39 Normal hexane 3
2 Methanol Tartrate 75–80 92.1 99.55 Methyl tertiary butyl ether 3
3 Virahol (1L scale) Tartrate 75–80 93.5 99.32 Methyl tertiary butyl ether 3
4 Ethanol (10L scale) Acetic acid 75–80 95.6 99.36 Normal hexane 3
5 (Refining) Ethanol None (refining) 75–80 90.9 99.96 Normal hexane 5

These methods yield high purity edaravone (>99%) with yields consistently above 90%, suitable for industrial production. The nitrogen atmosphere minimizes oxidation, and the choice of acid catalyst influences equipment corrosion and product stability, with phosphoric acid preferred over hydrochloric acid due to lower corrosiveness.

Continuous Flow Manufacturing Process

A recent advancement is the continuous flow synthesis of edaravone, enabling large-scale production with high throughput (up to 11.3 kg/day). This process involves:

  • Continuous reaction of phenylhydrazine and methyl acetoacetate in a flow reactor.
  • Two-step synthesis with inline purification.
  • Enhanced control over reaction parameters, leading to consistent product quality.

This method is scalable and aligns with green chemistry principles by reducing waste and energy consumption.

For pharmaceutical formulations such as edaravone injection, additional preparation steps include:

  • Dissolving sodium chloride in water for injection with medicinal charcoal treatment at boiling temperature for 15 minutes to remove impurities.
  • Mixing under high purity nitrogen protection.
  • Adjusting pH between 3.5 to 4.5 using phosphoric acid or sodium hydroxide.
  • Adding antioxidants and osmotic pressure regulators.
  • Filtration, filling, and sterilization at 121 °C under pressure for 12 minutes.

Stability tests indicate minimal pH variation and low levels of related impurities within this pH range, ensuring product quality and shelf-life.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the structure and tautomeric forms of edaravone. The enol and keto tautomers are identifiable in solvents like DMSO-d6 and CDCl3, with characteristic chemical shifts (e.g., 1H NMR δ 2.12 ppm for methyl protons).
  • Infrared Spectroscopy (IR): Key absorption bands include NH stretching (~3129 cm⁻¹), OH stretching (~3431 cm⁻¹), and carbonyl C=O (~1700 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Used to determine purity, with values consistently above 99% for industrial products.
  • Melting Point: Typically between 121–134 °C, depending on batch and purity.
Method Key Reagents Catalyst Solvent(s) Yield (%) Purity (%) Scale Notes
Paal–Knorr Pyrazole Phenylhydrazine, Methyl Acetoacetate Acetic acid/Tartrate Ethanol, Methanol 90–95 >99 Lab to Industrial Classic method, well-established
Continuous Flow Process Same as above Acid catalyst Flow reactor solvents High High Industrial High throughput, scalable
Pharmaceutical Injection Edaravone, NaCl, Antioxidants pH adjusters Water for injection N/A N/A Pharmaceutical Includes purification and sterilization
  • The Paal–Knorr synthesis is reproducible with yields ranging from 20% to 85% in academic settings, with industrial methods optimized to consistently achieve above 90% yields.
  • pH control in injectable formulations is critical for stability; the range 3.5–4.5 is optimal.
  • Antioxidants and medicinal charcoal treatment improve product purity by removing impurities and preventing degradation.
  • Continuous manufacturing processes represent the future of edaravone production, improving efficiency and reducing environmental impact.

Chemical Reactions Analysis

Acylation and Esterification

Edaravone undergoes acylation at the enolic oxygen or nitrogen positions. For example:

  • Reaction with thionyl chloride (SOCl₂) in methanol converts carboxylate derivatives to methyl esters (e.g., 2c ), achieving 86% yield (Table 1) .

StepReagents/ConditionsProductYield
Esterification of 2b SOCl₂, MeOH, 0°C → rt, 5hMethyl ester (2c )86%

Characterization :

  • ¹H-NMR (CDCl₃): δ 8.05 (d, 2H), 3.90 (s, 3H), 2.20 (s, 3H) .

  • MS (ESI) : m/z 233.33 [M+H]⁺ .

Substitution Reactions

Derivatization strategies focus on modifying:

  • N-phenyl ring (e.g., halogenation).

  • Ketonic group (e.g., Schiff base formation).

  • Methyl group (e.g., oxidation to carboxylic acid).

  • Pyrazole ring (e.g., C4-substitution for enhanced lipophilicity) .

Example :

  • 4-Substituted derivatives show improved antioxidant activity due to increased electron-withdrawing effects .

Rh-Catalyzed C–C Bond Cleavage

Edaravone reacts with allylic alcohols (e.g., but-3-en-2-ol) under Rh catalysis to form pyrazolo[1,2-α]cinnolines (Table 2) .

CompdArDiastereoselectivity (d.r.)Yield
52aPh>8:172%
52b(p-Br)Ph>8:187%
52c(p-Me)Ph11:193%
52d(o-Cl)Ph14:192%

Conditions : [Cp*RhCl₂]₂ (5 mol%), AgNTf₂, CF₃CH₂OH, 70°C .

Michael/Alkylation Cascades

Reactions with 3-chlorooxindoles yield spiropyrazolones (e.g., 53 ) via diastereoselective cascades, achieving high yields (up to 93%) .

Radical Scavenging Mechanism

Edaravone’s antioxidant activity involves:

  • Electron transfer from the edaravone anion to peroxyl radicals, forming an edaravone radical and peroxyl anion.

  • Degradation to 4,5-dione intermediates.

  • Hydrolysis to 2-oxo-3-(phenylhydrazono)-butanoic acid (18 , OBP) .

Key Steps :

Edaravone+ROOEdaravone+ROO4,5-dioneOBP\text{Edaravone}^- + \text{ROO}^- \rightarrow \text{Edaravone}^- + \text{ROO}^- \rightarrow \text{4,5-dione} \rightarrow \text{OBP}

This pathway disrupts lipid peroxidation chains, mitigating oxidative damage .

Stability and Degradation

Edaravone is stable under acidic and basic conditions but degrades via:

  • Oxidation : Forms reactive quinone methides.

  • Photodegradation : Accelerated by UV light, requiring storage in opaque containers .

Scientific Research Applications

Edaravone, also known as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is a free radical scavenger and neuroprotective agent with antioxidant properties . Research has explored its applications, safety, and efficacy in treating various conditions, particularly amyotrophic lateral sclerosis (ALS) .

Scientific Research Applications

Edaravone's primary application is in treating amyotrophic lateral sclerosis (ALS), where it prevents neural cell damage by eliminating hydroxyl radicals and lipid peroxides . Studies have investigated its antioxidant effects .

ALS Treatment

  • Survival Rates: Edaravone has shown promise in improving survival rates for ALS patients .
    • A meta-analysis indicated that at 18 months, the edaravone group showed a statistically significant increase in survival rate compared to the control group (RR = 1.13, 95% CI [1.02 to 1.24], P = 0.02) .
    • At 24 months, results significantly favored the edaravone group over the control group (RR = 1.22, 95% CI [1.06 to 1.41], P = 0.007) .
  • Efficacy: Clinical trials of edaravone in ALS patients have had mixed results. While initial trials did not meet the primary endpoint, a post hoc analysis of the MCI186-ALS16 trial identified an efficacy-expected subpopulation (EESP) with specific disease characteristics . The MCI186-ALS19 trial, which enrolled only patients meeting EESP criteria, found that edaravone slowed disease progression by approximately 30% after 24 weeks, as measured by the ALS Functional Rating Scale–Revised (ALSFRS-R) .
  • Early Intervention: Research suggests that timely and continued intravenous edaravone treatment is valuable, as earlier initiation is associated with a lower risk of death, tracheostomy, PAV (Positive Airway Ventilation), or hospitalization .
  • Biomarkers: Studies aim to identify biomarkers that may serve as objective measures of edaravone's pharmacodynamic effect in ALS .

Antioxidant and Antibacterial Activity

Edaravone is a free radical scavenger . Edaravone increases plasma uric acid, indicating it effectively scavenges peroxynitrite .

  • Edaravone derivatives have demonstrated antibacterial activity against gram-positive organisms such as Staphylococcus aureus and Bacillus stearothermophilus, as well as gram-negative organisms such as Escherichia coli and Salmonella typhi .

Safety and Tolerability

Mechanism of Action

The exact mechanism of action of Edaravone is not fully elucidated. it is known to act as a free radical scavenger, suppressing the generation of hydroxyl and peroxynitrite radicals. This antioxidant action is thought to mediate its therapeutic effects by breaking the chain oxidation of lipids and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyrazolone Derivatives

Pyrazolone-based compounds share the 5-membered pyrazolone ring but differ in substituents. For example:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ) feature amino and hydroxy groups, enhancing hydrogen-bonding capacity and solubility compared to Edaravone’s hydrophobic phenyl group .
  • 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () includes a methyl group at position 1, which may alter steric hindrance and metabolic stability .
Table 1: Structural Comparison of Pyrazolone Derivatives
Compound Substituents (Position) Functional Groups Molecular Weight (g/mol)
Edaravone 3-methyl, 1-phenyl Ketone, Pyrazolone 174.20
7a () 5-amino, 3-hydroxy Amino, Hydroxy, Ketone ~350 (estimated)
4j () 1,5-dimethyl, 2-phenyl Thioxo, Coumarin ~550 (estimated)

Non-Pyrazolone Antioxidants

  • Ascorbic Acid : A vitamin with enediol structure, directly donates electrons to neutralize radicals. Unlike Edaravone, it lacks a heterocyclic core .

Functional Comparisons

Antioxidant Efficacy

Edaravone’s rate constant for reacting with hydroxyl radical adducts of deoxyguanosine monophosphate (dGMP) exceeds 4 × 10⁸ dm³mol⁻¹s⁻¹, comparable to ascorbic acid. However, its chemical repair efficiency for DNA base lesions (e.g., 8-oxoguanine) is ~50–60% lower than ascorbic acid, as shown in radiolysis studies .

Table 2: Antioxidant Activity Comparison
Compound Rate Constant (dm³mol⁻¹s⁻¹) Repair Efficiency (Base Lesions)
Edaravone >4 × 10⁸ Moderate
Ascorbic Acid ~4 × 10⁸ High

Biological Activity

5-Methyl-4,5-dihydro-3H-pyrazol-3-one, commonly known as Edaravone, is a synthetic compound recognized for its potent antioxidant properties. Initially developed for the treatment of acute ischemic stroke and later approved for amyotrophic lateral sclerosis (ALS), Edaravone has garnered significant attention due to its neuroprotective effects and ability to scavenge harmful free radicals.

Edaravone primarily functions as a free radical scavenger , targeting reactive oxygen species (ROS) implicated in various neurological disorders. Its mechanisms include:

  • Quenching Hydroxyl Radicals : Edaravone effectively neutralizes hydroxyl radicals, preventing lipid peroxidation and cellular damage.
  • Inhibition of Lipid Peroxidation : By inhibiting lipid peroxidation processes, Edaravone protects cellular membranes from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to suppress inflammatory pathways by inhibiting neutrophil activation and reducing the expression of inducible nitric oxide synthase (iNOS) .

Antioxidant Properties

Edaravone's antioxidant capabilities have been evaluated through various assays:

  • DPPH Assay : This assay measures the radical scavenging activity, where Edaravone demonstrated significant inhibition of DPPH radical formation, indicating its potential as an effective antioxidant .
  • MTT Assay : In studies using oligodendrocyte precursor cells (OPCs), Edaravone and its analogs were tested for their ability to stimulate OPC metabolism. Results indicated that certain analogs displayed comparable efficacy to Edaravone itself in promoting cellular metabolism .

Case Studies

  • Amyotrophic Lateral Sclerosis (ALS) :
    • A pivotal clinical trial demonstrated that Edaravone significantly slowed the decline in physical function in ALS patients. The study reported a nominally positive outcome in post-hoc analyses, particularly in patients with early-stage disease .
    • The efficacy was attributed to its ability to reduce oxidative stress and improve neuronal function.
  • Ischemic Stroke :
    • Clinical applications of Edaravone in stroke management have shown promising results, with studies indicating reduced infarct size and improved neurological outcomes when administered during the acute phase of ischemia .

Comparative Analysis of Edaravone Analogues

A series of studies have explored various Edaravone analogues to enhance its pharmacological properties. The following table summarizes key findings from recent research on these compounds:

CompoundAntioxidant ActivityNeuroprotective EffectsBioavailability
EdaravoneHighYesModerate
4'-Carboxy EDAModerateYesHigh
4'-Ester EDALowLimitedHigh
N1-Carbamate EDAModerateYesLow

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of Edaravone:

  • ADME Profiling : Computational studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for certain Edaravone analogues, suggesting improved bioavailability compared to the parent compound .
  • Mechanistic Insights : Research has elucidated that Edaravone's neuroprotective effects may also involve modulation of mitochondrial function and apoptosis pathways, enhancing cell survival under oxidative stress conditions .

Q & A

Q. What are the established synthetic routes for Edaravone, and what methodological considerations are critical for optimizing yield and purity?

Edaravone is synthesized via fluoroacylation/fluorobenzoylation of its core pyrazolone scaffold, followed by ring-closure reactions. For example, Abdel-Rahman et al. demonstrated that reacting Edaravone with trifluoroacetic anhydride or 4-fluorobenzoyl chloride generates intermediates, which are cyclized with thiourea to form pyrazolopyrimidine derivatives . Recent eco-friendly methods use diethanolamine as a catalyst in ethanol under reflux, achieving high yields by optimizing solvent-catalyst combinations (e.g., benzaldehyde and 5-methyl-2,4-dihydro-3H-pyrazol-3-one reactions) . Key considerations include reaction temperature control (typically 60–80°C), catalyst loading (5–10 mol%), and purification via recrystallization (e.g., DMF/EtOH mixtures) to ensure >98% purity .

Q. What analytical techniques are recommended for characterizing Edaravone and its derivatives?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity . For impurity profiling, reference standards like Edaravone-D5 (deuterated analog) are used to validate methods, particularly for detecting metabolites or degradation products such as Edaravone Impurity 13 (a trimer derivative) . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are employed to study polymorphic forms, given Edaravone’s melting point of 128°C and density of 1.260 g/cm³ .

Q. How does Edaravone exert its antioxidant effects at the molecular level?

Edaravone acts as a lipophilic free radical scavenger, preferentially neutralizing hydroxyl (•OH) and peroxyl (ROO•) radicals via electron donation. Its pyrazolone ring and methyl-phenyl substituents stabilize radical intermediates, reducing oxidative stress in neuronal and vascular tissues . In vitro studies show dose-dependent suppression of lipid peroxidation (IC₅₀ ~10 μM) and inhibition of leukocyte adhesion molecules (e.g., ICAM-1), critical in mitigating ischemia-reperfusion injury .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on Edaravone’s efficacy in ALS?

Post-hoc analyses of Study 19 revealed that Edaravone delayed ALSFRS-R score deterioration (e.g., gross motor function) by 39.1% vs. 13.2% for placebo over 24 weeks . However, real-world studies in VA populations reported unexpected outcomes, including rapid functional decline in some patients . To address discrepancies:

  • Conduct propensity score matching to control for covariates like riluzole co-administration.
  • Use time-to-event analyses to assess domain-specific outcomes (e.g., respiratory vs. bulbar function) .
  • Validate findings via multicenter trials with standardized dosing and outcome measures (e.g., ALSFRS-R minimal deterioration thresholds) .

Q. What strategies are effective in optimizing Edaravone’s pharmacokinetic profile for CNS penetration?

Edaravone’s low molecular weight (174.20 g/mol) and logP (~1.26) facilitate blood-brain barrier penetration, but its short half-life (~2–6 hours) limits sustained efficacy . Advanced approaches include:

  • Prodrug design : Esterification of the 3-keto group to enhance lipophilicity.
  • Nanocarrier systems : Liposomal encapsulation to prolong circulation time and reduce dosing frequency .
  • Deuterated analogs : Edaravone-D5 shows improved metabolic stability in preclinical models .

Q. How can structural modifications of Edaravone enhance its therapeutic scope beyond ALS and stroke?

Recent work focuses on synthesizing heterocyclic derivatives to target diverse pathologies:

  • Pyrazolopyrimidines : Compounds 4 and 5 (from thiourea cyclization) exhibit antiviral activity via RdRp inhibition .
  • Fluorinated analogs : Substitution at the phenyl ring (e.g., 4-fluorobenzoyl derivatives) improves binding to redox-sensitive enzymes like NADPH oxidase .
  • Metal complexes : Coordination with Cu²⁺ or Fe³⁺ enhances superoxide dismutase (SOD)-mimetic activity .

Methodological Challenges and Controversies

Q. What are the limitations of current oxidative stress assays in evaluating Edaravone’s efficacy?

Common assays like DPPH radical scavenging or TBARS lipid peroxidation tests lack physiological relevance due to static in vitro conditions. Recommendations:

  • Use dynamic models (e.g., oxygen-glucose deprivation in primary neurons) with real-time ROS detection (e.g., fluorescent probes like DCFH-DA) .
  • Validate findings in vivo via transgenic models (e.g., SOD1G93A mice for ALS) with biomarkers like 8-OHdG for DNA oxidation .

Q. How should researchers address batch-to-batch variability in Edaravone synthesis?

Variability arises from impurities like Edaravone Impurity 9 (N-demethylantipyrine) and trimer derivatives . Mitigation strategies:

  • Implement quality-by-design (QbD) principles for critical process parameters (CPPs), such as pH (6.5–7.5) and reaction time (2–4 hours) .
  • Use reference standards (e.g., Edaravone-D5) and orthogonal analytical methods (HPLC-NMR) for impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.